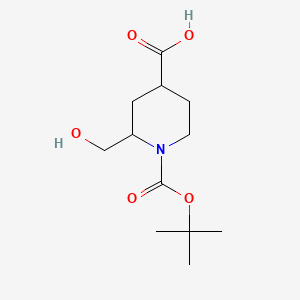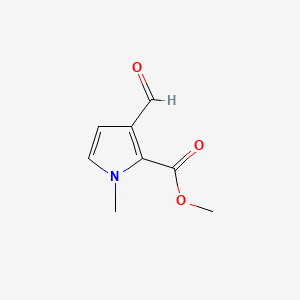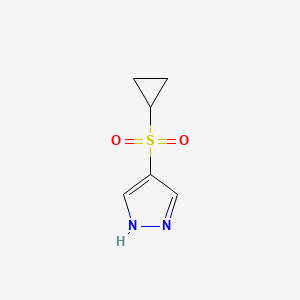
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 1-[(tert-butoxy)carbonyl]-2-carboxypiperidine-4-carboxylic acid.
Reduction: Formation of 1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-methanol.
Substitution: Formation of 2-(hydroxymethyl)piperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during synthetic procedures. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Lacks the hydroxymethyl group.
Uniqueness
1-[(tert-butoxy)carbonyl]-2-(hydroxymethyl)piperidine-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-8(10(15)16)6-9(13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
YYRHRAVNYJCPNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)





